molecular formula C8H7NO2S2 B131296 6-Acetyl-1H-thieno[2,3-b][1,4]thiazin-2(3H)-one CAS No. 151095-12-4

6-Acetyl-1H-thieno[2,3-b][1,4]thiazin-2(3H)-one

Cat. No. B131296
CAS RN: 151095-12-4
M. Wt: 213.3 g/mol
InChI Key: NFJDUFIHRNIEIY-UHFFFAOYSA-N
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Description

6-Acetyl-1H-thieno[2,3-b][1,4]thiazin-2(3H)-one (6-AT) is a thieno[2,3-b][1,4]thiazin-2(3H)-one derivative that has been studied for its potential to be used in a number of scientific applications. 6-AT has a wide range of uses, from its ability to act as an antioxidant to its potential use in medical imaging.

Scientific Research Applications

Synthesis and Reactivity

  • 6-Acetyl-1H-thieno[2,3-b][1,4]thiazin-2(3H)-one has been involved in studies exploring the synthesis of various tricyclic compounds and tetracyclic ring systems, demonstrating its utility in creating complex molecular structures (Erker, 1993).
  • This compound has also been used in reactions leading to thieno[2,3-b][1,4]thiazocines and thieno[2,3-b][1,4]thiazonines, showcasing its reactivity and versatility in chemical synthesis (Erker, 1994).

Biological Activity

  • A study on thieno[1,3]oxazin-4-ones and thieno[1,3]thiazin-4-ones, which are related to the thieno[2,3-b][1,4]thiazin-2(3H)-one structure, investigated their potential as inhibitors of enzymes like cholesterol esterase and acetylcholinesterase, indicating possible biomedical applications (Pietsch & Gütschow, 2005).

Application in Flavor Chemistry

  • In the field of flavor chemistry, derivatives of thieno[2,3-b][1,4]thiazin-2(3H)-one have been synthesized as part of a study on Maillard flavor compounds, highlighting its role in the creation of flavor agents (Deblander et al., 2015).

properties

IUPAC Name

6-acetyl-1H-thieno[2,3-b][1,4]thiazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2S2/c1-4(10)6-2-5-8(13-6)12-3-7(11)9-5/h2H,3H2,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFJDUFIHRNIEIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(S1)SCC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50381376
Record name 6-Acetyl-1H-thieno[2,3-b][1,4]thiazin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

151095-12-4
Record name 6-Acetyl-1H-thieno[2,3-b][1,4]thiazin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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